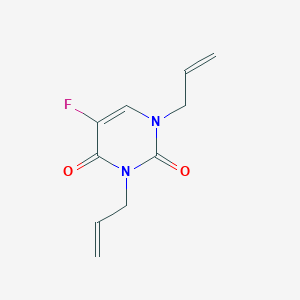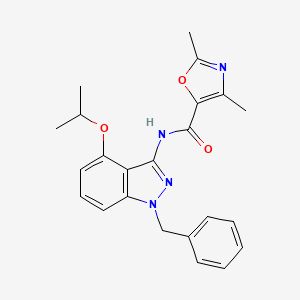![molecular formula C18H20N4O2 B5598231 1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone" is a chemical compound characterized by a complex structure involving a piperazinone core. It is structurally related to compounds that have been explored for various pharmacological properties, though specifics on this compound are limited.
Synthesis Analysis
Related compounds, such as cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, have been synthesized via cycloaddition reactions followed by reductive opening of lactone-bridged adducts (Wu, Toppet, Compernolle, & Hoornaert, 2000). This method might be adaptable for the synthesis of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Molecular Structure Analysis
The molecular structure of related compounds shows a preference for certain conformational arrangements. For instance, the axial-equatorial conformational preferences in cyclopenta[c]piperidines were studied (Wu et al., 2000). Such analysis can provide insights into the molecular structure of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Reactions and Properties
The compound's reactivity could be inferred from studies on similar structures. Piperazinone derivatives, for example, have been synthesized through reactions involving 1,2-diaza-1,3-butadienes and 1,2-diamines (Aparicio et al., 2006). These reactions might hint at possible chemical reactions and properties of the compound .
Physical Properties Analysis
The physical properties of similar compounds, like crystal structure and molecular geometry, have been studied. For instance, the crystal structure of related piperazine compounds showed specific conformational features (Köysal, Işık, & Aytemi̇r, 2004). These findings can help in understanding the physical characteristics of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of the compound can be deduced by examining the behavior of structurally similar compounds. For example, piperazinone derivatives have shown specific reactivity patterns in the presence of various reactants (Aparicio et al., 2006). Such information can provide insights into the chemical properties of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Applications De Recherche Scientifique
Antibacterial Activity
Novel derivatives of piperazine, particularly those featuring bioactive moieties such as pyrazole and benzofuran, have demonstrated significant antibacterial efficacies. For instance, a study by Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, exhibiting potent antibacterial activities against E. coli, S. aureus, and S. mutans strains. These compounds were also effective biofilm inhibitors and showed promising inhibitory activities against MRSA and VRE strains, surpassing reference antibiotics like Ciprofloxacin in certain assays (Mekky & Sanad, 2020).
Antimicrobial Activity
Another series of tetracyclic pyridone carboxylic acids, including variants with piperazine, have been prepared and tested for their antimicrobial activity. Compounds like 1,2-dihydro-9,1-(epoxymethano)-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid and its derivatives demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. These compounds' actions were also assessed in terms of their inhibitory activity on DNA gyrase from Escherichia coli, showing significant efficacy (Jinbo et al., 1993).
Heterocyclic Synthesis
In the realm of heterocyclic synthesis, compounds featuring piperazine and other heterocycles have been explored for various applications. For instance, novel thioxopyrimidine derivatives incorporating a piperazine moiety have been synthesized and evaluated for their potential as intermediates in the preparation of heterocyclic α-amino acids. These compounds could serve as building blocks in the synthesis of peptides and other nitrogen-containing heterocycles, highlighting their utility in medicinal chemistry and drug design (Ho & Suen, 2013).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-13(8-6-12)22-10-9-21(11-16(22)23)18(24)17-14-3-2-4-15(14)19-20-17/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKMFVGASYAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)
![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)